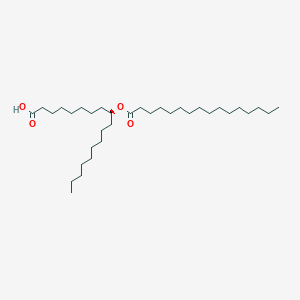

9(S)-Pahsa

説明

特性

IUPAC Name |

(9S)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of 9(S)-PAHSA in Mammals: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant therapeutic potential. As a member of the newly discovered class of FAHFA lipids, this compound has emerged as a key regulator of metabolic and inflammatory processes in mammals. This document details its discovery, biological functions, and mechanism of action, with a particular focus on its superior potency compared to its stereoisomer, 9(R)-PAHSA. We summarize key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through structured diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, immunology, and pharmacology.

Introduction: Discovery of a Novel Class of Bioactive Lipids

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1] These lipids are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid.[1] Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their beneficial effects on glucose homeostasis and inflammation.[2]

Levels of PAHSAs in serum and adipose tissue have been shown to correlate positively with insulin sensitivity in humans.[1][3] Administration of PAHSAs in preclinical models has demonstrated improvements in glucose tolerance, enhanced insulin secretion, and a reduction in inflammation. 9-PAHSA is one of the most abundant and well-studied PAHSA isomers and exists as two stereoisomers: 9(R)-PAHSA and this compound. Emerging research has highlighted the distinct biological activities of these stereoisomers, with this compound often exhibiting greater potency in metabolic regulation.

Biological Roles of this compound

Regulation of Glucose Homeostasis and Insulin Sensitivity

This compound plays a crucial role in maintaining glucose homeostasis and improving insulin sensitivity. Its effects are multifaceted, involving actions on multiple tissues and cell types.

-

Enhanced Insulin Secretion: this compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This effect is significantly more pronounced compared to its 9(R) counterpart.

-

Improved Insulin-Stimulated Glucose Uptake: In adipocytes, this compound enhances insulin-stimulated glucose uptake. This is a key mechanism for lowering blood glucose levels.

-

Hepatic Insulin Sensitivity: Both acute and chronic administration of PAHSAs, including 9-PAHSA, have been shown to enhance the ability of insulin to suppress endogenous glucose production (EGP) in the liver.

-

Adipose Tissue Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process that increases thermogenesis and energy expenditure.

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties, making it a potential therapeutic target for inflammatory diseases.

-

Inhibition of Pro-inflammatory Cytokine Production: 9-PAHSA can attenuate the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced cytokine production in macrophages and dendritic cells.

-

Modulation of Immune Cell Activity: Treatment with 9-PAHSA can regulate both innate and adaptive immune responses. In a murine colitis model, it was shown to lower colonic T-cell activation.

-

Reduction of Adipose Tissue Inflammation: In the context of obesity and insulin resistance, 9-PAHSA can reduce inflammation in adipose tissue, which is a key contributor to metabolic dysfunction.

Cardiovascular and Hepatoprotective Effects

Recent studies have suggested a broader therapeutic potential for this compound beyond metabolic and inflammatory disorders.

-

Cardioprotective Effects: In diabetic mouse models, 9-PAHSA administration has been shown to improve cardiovascular complications by promoting autophagic flux and reducing myocardial hypertrophy.

-

Hepatoprotective Effects: 9-PAHSA has demonstrated a therapeutic and preventive effect against lipotoxicity in steatotic hepatocytes, suggesting a role in non-alcoholic fatty liver disease (NAFLD). It can prevent mitochondrial dysfunction and increase the viability of liver cells under metabolic stress.

Mechanism of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs) and subsequent modulation of downstream signaling pathways.

GPR120 Activation and Anti-Inflammatory Signaling

GPR120 (also known as FFAR4) is a key receptor for 9-PAHSA, particularly in mediating its anti-inflammatory effects.

-

NF-κB Inhibition: Upon binding to GPR120, 9-PAHSA can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.

GPR40 Activation and Insulin Secretion

GPR40 (also known as FFAR1) is another important receptor for PAHSAs, playing a significant role in the potentiation of glucose-stimulated insulin secretion. Studies have shown that this compound has a higher affinity for GPR40 compared to 9(R)-PAHSA, which may explain its superior effect on insulin release.

Autophagy and Cardioprotection

In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to promote cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. This activation of autophagy helps to clear damaged cellular components and protect cardiac cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 9-PAHSA.

Table 1: In Vitro Bioactivity of 9-PAHSA

| Parameter | Cell Line | Concentration/Value | Effect | Reference |

| IC50 for GPR120 Activation | - | 19 µM | Agonism | |

| Anti-inflammatory Effect | Human cellular model | 10-100 µM | Reduction of LPS-induced CXCL10, MIP-1 beta, and MCP secretion | |

| Hepatoprotection | HepG2 cells | 40 µM | Reduction of intracellular lipid accumulation | |

| Adipocyte Browning | 3T3-L1 adipocytes | Not specified | Enhanced expression of brown fat-specific genes |

Table 2: In Vivo Effects of 9-PAHSA Administration in Mice

| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |

| High-Fat Diet (HFD)-fed | Oral gavage | 3 days | Reduced ambient glycemia | |

| db/db mice | Oral gavage, 50 mg/kg | 4 weeks | Improved cardiovascular complications, promoted cardiac autophagy | |

| HFD-fed | Subcutaneous mini pumps, 12 mg/kg/day | 4.5 months | Improved insulin sensitivity and glucose tolerance | |

| HFD-induced DACI | Not specified | 5 months | Improved glucose homeostasis and cognitive decline |

Experimental Protocols

Detailed methodologies are essential for the accurate study and validation of this compound's biological effects.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

-

Lipid Extraction:

-

Homogenize tissue samples (e.g., 100-150 mg adipose tissue) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

-

Spike the sample with an internal standard (e.g., ¹³C-labeled 9-PAHSA) for accurate quantification.

-

Perform liquid-liquid extraction to separate the lipid-containing organic phase.

-

Further purify the lipid extract using solid-phase extraction (SPE) to enrich for FAHFAs.

-

-

Chromatographic Separation:

-

Inject the purified extract into a high-performance liquid chromatography (HPLC) system.

-

Use a chiral column (e.g., Lux 3 μm Cellulose-3) to separate the R and S enantiomers of 9-PAHSA.

-

Employ a suitable mobile phase gradient (e.g., methanol/water/formic acid) for optimal separation.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into a tandem mass spectrometer.

-

Detect 9-PAHSA using Multiple Reaction Monitoring (MRM) in negative ionization mode.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic β-cells.

-

Cell Culture: Culture pancreatic β-cells (e.g., INS-1) in appropriate media.

-

Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound.

-

Sample Collection and Analysis: After incubation (e.g., 1-2 hours), collect the supernatant and measure the insulin concentration using an ELISA kit. Normalize the results to the total protein content.

Insulin-Stimulated Glucose Uptake Assay

This assay quantifies the effect of this compound on glucose uptake in insulin-sensitive cells.

-

Cell Culture and Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

-

Treatment: Pre-treat the differentiated adipocytes with this compound for a specified duration (e.g., 2 hours).

-

Glucose Uptake Measurement:

-

Stimulate the cells with insulin in the continued presence of this compound.

-

Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate.

-

Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader.

-

Therapeutic Potential and Future Directions

The potent anti-diabetic and anti-inflammatory properties of this compound make it a highly attractive candidate for therapeutic development. Its beneficial effects on glucose metabolism, inflammation, and cardiovascular health suggest its potential application in the treatment of type 2 diabetes, obesity, inflammatory bowel disease, and non-alcoholic fatty liver disease.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways involved in the synthesis and degradation of this compound is crucial for developing strategies to modulate its endogenous levels.

-

Identification of Additional Receptors and Signaling Pathways: While GPR120 and GPR40 are known receptors, it is possible that other receptors and signaling pathways are involved in mediating the diverse effects of this compound.

-

Clinical Translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various metabolic and inflammatory diseases.

Conclusion

This compound is a bioactive lipid with a remarkable range of beneficial effects on mammalian physiology. Its ability to improve insulin sensitivity, reduce inflammation, and protect against cardiovascular and hepatic dysfunction underscores its significant therapeutic potential. The stereospecificity of its actions, with this compound being more potent than its 9(R) counterpart in key metabolic functions, highlights the importance of stereochemistry in its biological activity. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of this compound and harness its therapeutic promise.

References

The Anti-Inflammatory Properties of 9(S)-PAHSA: A Technical Guide

An In-depth Review of the Mechanisms, Quantitative Effects, and Experimental Protocols of a Novel Endogenous Lipid

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among these, 9-hydroxystearic acid esterified with palmitic acid (9-PAHSA) has emerged as a key regulator of metabolic and inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory effects of the 9(S) stereoisomer of PAHSA, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the methodologies used to elucidate its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of lipid biology, immunology, and pharmacology.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders like type 2 diabetes, inflammatory bowel disease, and cardiovascular disease. The discovery of FAHFAs in 2014 opened a new avenue for understanding the endogenous regulation of inflammation.[1] These lipids, including 9-PAHSA, have been shown to be reduced in the serum and adipose tissue of insulin-resistant humans, and their levels correlate with insulin sensitivity.[1] While both the 9(S) and 9(R) stereoisomers of PAHSA exhibit biological activity, emerging evidence suggests distinct potencies in their effects. This guide focuses specifically on the anti-inflammatory functions of 9(S)-PAHSA.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and the subsequent modulation of intracellular inflammatory signaling cascades.

GPR120-Mediated Signaling

A primary mechanism of this compound's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is recognized as a receptor for long-chain fatty acids, including omega-3 fatty acids, and plays a critical role in mediating their anti-inflammatory effects.[3] Upon binding of this compound, GPR120 initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways.

Inhibition of the NF-κB Pathway

A key downstream effect of GPR120 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound, through GPR120, can prevent the activation of NF-κB, thereby suppressing the production of these inflammatory mediators. Studies have shown that the anti-inflammatory effects of 9-PAHSA are significantly diminished in the absence of GPR120.

Caption: GPR120-mediated inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the anti-inflammatory effects of 9-PAHSA.

Table 1: In Vitro Anti-inflammatory Activity of 9-PAHSA

| Parameter | Cell Type | Stimulus | 9-PAHSA Concentration | Effect | Reference |

| GPR120 Agonism (IC50) | Recombinant Human | - | 19 µM | Agonist activity | |

| CXCL10 Secretion | Human PBMC | LPS (10 ng/mL) | 10 µM | 2-fold reduction | |

| CXCL10 Secretion | Human PBMC | LPS (10 ng/mL) | 100 µM | 3.7-fold reduction | |

| CD4+ T-cell Migration | Human CD4+ T-cells | CCL19 (300 ng/mL) | 10 µM | 27% decrease |

Table 2: In Vivo Anti-inflammatory Activity of 9-PAHSA

| Animal Model | Disease Induction | 9-PAHSA Dosage | Key Outcomes | Reference |

| Wild-type Mice | 2% Dextran Sulfate Sodium (DSS) in drinking water for 10 days | 5 mg/kg, oral gavage, daily | Prevention of weight loss, improved colitis scores, reduced colonic T-cell activation and pro-inflammatory cytokine expression | |

| db/db Mice | Genetically diabetic | 50 mg/kg, oral gavage, for 4 weeks | Attenuated inflammation |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro LPS-Stimulated Cytokine Production Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

4.1.1. Cell Culture and Treatment

-

Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or bone marrow-derived macrophages (BMDMs) in appropriate culture medium.

-

Seed the cells in 12-well plates at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 16-24 hours).

4.1.2. Cytokine Measurement

-

Collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).

-

Follow the manufacturer's instructions for the chosen assay.

References

The Role of 9(S)-PAHSA in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-Palmitic acid hydroxy stearic acid (9(S)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids that has garnered significant attention for its potential therapeutic effects on glucose metabolism and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visualizations of the primary signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids discovered to be elevated in the adipose tissue of insulin-sensitive mice.[1][2] Among the various FAHFA isomers, 9-palmitic acid hydroxy stearic acid (9-PAHSA) is one of the most abundant and has been a focal point of metabolic research.[3][4] Levels of PAHSAs are reduced in the serum and adipose tissue of insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[3] The S-enantiomer, this compound, has demonstrated particularly interesting biological activities related to glucose homeostasis.

Administration of 9-PAHSA in mouse models has been shown to improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects. These beneficial metabolic effects are primarily mediated through the activation of G-protein-coupled receptor 120 (GPR120). This guide will delve into the technical details of this compound's role in glucose metabolism, providing the necessary information for researchers to design and execute further studies in this promising area.

Mechanism of Action

The primary mechanism by which this compound is understood to influence glucose metabolism is through its action as a ligand for G-protein-coupled receptors (GPCRs), most notably GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

GPR120 Activation

Activation of GPR120 by this compound in metabolically active tissues such as adipocytes and pancreatic β-cells initiates downstream signaling cascades that lead to:

-

Enhanced Insulin-Stimulated Glucose Uptake: In adipocytes, GPR120 activation potentiates the insulin signaling pathway, leading to increased translocation of GLUT4 transporters to the cell membrane and consequently, greater glucose uptake.

-

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: 9-PAHSA has been shown to stimulate the secretion of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

-

Anti-Inflammatory Effects: GPR120 activation by 9-PAHSA can attenuate inflammation by inhibiting the NF-κB signaling pathway, which is often chronically activated in states of insulin resistance.

PI3K/Akt Signaling Pathway

Downstream of GPR120, this compound has been shown to modulate the PI3K/Akt signaling pathway, a central regulator of glucose metabolism. Activation of this pathway is crucial for insulin-mediated effects, including glucose uptake and glycogen synthesis. Some studies suggest that this compound can restore PI3K and Akt phosphorylation in diabetic models.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on various aspects of glucose metabolism.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice

| Animal Model | Treatment Details | Outcome Measure | Result | Reference |

| db/db mice | 50 mg/kg 9-PAHSA, oral gavage, single dose | Oral Glucose Tolerance Test (OGTT) | Slight improvement in glucose tolerance | |

| db/db mice | 50 mg/kg 9-PAHSA, oral gavage, daily for 2 weeks | Fasting Blood Glucose | Significant reduction in blood glucose | |

| High-Fat Diet (HFD) induced diabetic mice | low- or high-dose S-9-PAHSA | Insulin Resistance | High-dose S-9-PAHSA improved insulin resistance | |

| High-Fat Diet (HFD) induced DACI mice | 30 mg/kg/day S-9-PAHSA | Fasting Blood Glucose | Improved fasting glucose values after 4 weeks | |

| High-Fat Diet (HFD) induced DACI mice | 30 mg/kg/day S-9-PAHSA | Glucose Tolerance (IPGTT) | Improved glucose tolerance | |

| High-Fat Diet (HFD) induced DACI mice | 30 mg/kg/day S-9-PAHSA | Insulin Sensitivity (ITT) | Improved insulin sensitivity |

Table 2: In Vitro Effects of 9-PAHSA on Glucose Metabolism

| Cell Line | Isomer | Concentration | Pre-incubation Time | Effect on Insulin-Stimulated Glucose Uptake | Reference |

| 3T3-L1 Adipocytes | 9-PAHSA (racemic) | 20 µM | 6 days | Increased glucose transport at submaximal and maximal insulin concentrations | |

| MIN6 cells | S-9-PAHSA | Not specified | Not specified | Enhances Glucose-Stimulated Insulin Secretion (GSIS) | |

| Human Islets | 9-PAHSA | 20 µM | 24 hours | Potentiated GSIS at high glucose concentrations | |

| MIN6 cells | 9-PAHSA | 20 µM | 24 hours | Potentiated GSIS at high glucose concentrations |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on glucose metabolism.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo effects of this compound on glucose homeostasis in a mouse model of metabolic disease.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, and 49.5% sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the vehicle solution.

-

Weigh the required amount of this compound based on the desired dose (e.g., 30-50 mg/kg) and the average weight of the mice.

-

Dissolve the this compound powder in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear and homogenous.

-

-

Animal Handling and Dosing:

-

Gently restrain the mouse.

-

Administer the prepared this compound solution or vehicle control via oral gavage. The volume is typically 5-10 µL/g of body weight.

-

-

Metabolic Testing:

-

Oral Glucose Tolerance Test (OGTT): 30 minutes after this compound administration, administer an oral glucose bolus (1-2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Intraperitoneal Insulin Tolerance Test (IPITT): After a 5-6 hour fast, obtain a baseline blood glucose reading. Administer insulin (0.75-1 U/kg body weight) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard protocol with insulin, dexamethasone, and IBMX.

-

This compound Treatment: Serum-starve the differentiated adipocytes for 2-4 hours. Pre-incubate the cells with the desired concentration of this compound or vehicle for a specified duration (e.g., 1-24 hours).

-

Glucose Uptake Measurement:

-

Wash the cells with KRH buffer.

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

-

Add the labeled glucose analog and incubate for 5-10 minutes.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

-

MIN6 cells

-

This compound

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM or 20 mM) glucose concentrations

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose.

-

Pre-incubation: Seed cells in a 24-well plate. Before the assay, pre-incubate the cells in KRBH with low glucose for 1-2 hours.

-

GSIS Assay:

-

Wash the cells with KRBH containing low glucose.

-

Incubate the cells with KRBH containing low glucose with or without this compound for 1 hour. Collect the supernatant.

-

Incubate the cells with KRBH containing high glucose with or without this compound for 1 hour. Collect the supernatant.

-

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's role in glucose metabolism.

Caption: this compound activates GPR120, leading to multiple downstream effects.

Caption: The PI3K/Akt pathway is central to insulin-stimulated glucose metabolism.

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a promising endogenous lipid with demonstrated beneficial effects on glucose metabolism in preclinical models. Its ability to activate GPR120 and modulate downstream signaling pathways, including the PI3K/Akt pathway, makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. However, it is important to note that some conflicting data exists in the literature, highlighting the need for standardized and well-controlled experimental protocols. This technical guide provides a comprehensive resource to aid researchers in further elucidating the therapeutic potential of this compound. Future studies should focus on long-term efficacy and safety in various animal models, as well as the translation of these findings to human physiology.

References

A Technical Guide to the Cellular Uptake and Metabolism of 9(S)-PAHSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a bioactive lipid with significant therapeutic potential in metabolic and inflammatory diseases. This document details the known mechanisms of its cellular entry, metabolic fate, and downstream signaling effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key molecule of interest. 9-PAHSA exists as two stereoisomers, 9(R)-PAHSA and this compound, with distinct biological activities. Notably, this compound has demonstrated greater potency in enhancing glucose-stimulated insulin secretion and insulin-stimulated glucose uptake compared to its 9(R) counterpart. Understanding the cellular mechanisms governing the uptake and metabolism of this compound is crucial for harnessing its full therapeutic potential.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of this compound have not been fully elucidated; however, it is likely to follow the general pathways established for long-chain fatty acids (LCFAs). The uptake of LCFAs is a multi-step process involving passive diffusion and protein-mediated transport.

Several families of fatty acid transport proteins are implicated in the facilitated diffusion of LCFAs across the plasma membrane, including:

-

CD36 (Fatty Acid Translocase): A scavenger receptor that plays a major role in the uptake of LCFAs in various tissues, including adipose tissue, muscle, and heart.

-

Fatty Acid Transport Proteins (FATPs): A family of six membrane proteins (FATP1-6) that facilitate the transport of LCFAs into the cell, with some members also possessing acyl-CoA synthetase activity.

-

Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are thought to function as receptors or transporters for LCFAs at the cell surface.

While direct quantitative data on the uptake kinetics of this compound is limited, it is plausible that these transport proteins are involved in its cellular entry.

Metabolism of this compound

Once inside the cell, this compound undergoes metabolic processing. The primary metabolic pathway identified to date is hydrolysis, followed by the further metabolism of its constituent fatty acids.

Hydrolysis

Biochemical studies have revealed that this compound is selectively hydrolyzed by carboxyl ester lipase (CEL) . This enzyme shows a preference for the S-stereoisomer over the R-stereoisomer, leading to the release of its two constituent molecules: 9-hydroxystearic acid (9-HSA) and palmitic acid.

Metabolic Fate of Hydrolysis Products

The subsequent metabolic fate of 9-HSA and palmitic acid is crucial for understanding the overall impact of this compound on cellular function.

-

9-Hydroxystearic Acid (9-HSA): The metabolism of 9-HSA is an area of ongoing research. It has been shown to possess its own biological activities, including pro-apoptotic effects in certain cancer cell lines. Further investigation is needed to fully characterize its metabolic pathway and physiological roles.

-

Palmitic Acid: As a common saturated fatty acid, palmitic acid can enter several well-established metabolic pathways:

-

β-oxidation: Palmitic acid can be transported into the mitochondria and broken down through β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.

-

Triacylglycerol (TAG) Synthesis: In times of energy surplus, palmitic acid can be re-esterified into TAGs for storage in lipid droplets.

-

Synthesis of other lipids: Palmitic acid can be used as a precursor for the synthesis of other complex lipids, such as phospholipids and sphingolipids.

-

Quantitative Data on the Biological Effects of this compound

The following tables summarize the key quantitative findings from various studies, highlighting the biological activities of this compound.

| Parameter | Cell Type/Model | Concentration of this compound | Effect | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | Not specified | Potentiates GSIS | [1] |

| Insulin-Stimulated Glucose Uptake | Adipocytes | Not specified | Potentiates glucose uptake | [1] |

| GPR40 Activation | Not specified | Not specified | Higher affinity than 9(R)-PAHSA | [1] |

| Cell Viability | SH-SY5Y cells in a diabetic environment | Not specified | Increased | [2] |

| Cell Proliferation | SH-SY5Y cells in a diabetic environment | Not specified | Increased | [2] |

| Lactate Dehydrogenase (LDH) Release | SH-SY5Y cells in a diabetic environment | Not specified | Reduced | |

| Reactive Oxygen Species (ROS) | SH-SY5Y cells in a diabetic environment | Not specified | Reduced | |

| Cleaved Caspase-3 Expression | SH-SY5Y cells in a diabetic environment | Not specified | Reduced | |

| LC3II/I Ratio | SH-SY5Y cells in a diabetic environment | Not specified | Increased | |

| PI3K and p-AKT Expression | SH-SY5Y cells in a diabetic environment | Not specified | Slightly restored |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs).

GPR120 Signaling Pathway

9-PAHSA has been identified as a ligand for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). Activation of GPR120 by 9-PAHSA can lead to downstream signaling cascades that influence glucose metabolism and inflammatory responses.

Caption: GPR120 signaling pathway activated by this compound.

PI3K/AKT/mTOR Signaling Pathway

Studies have shown that this compound can modulate the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.

Caption: PI3K/AKT/mTOR signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound cellular uptake and metabolism.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in cell lysates, plasma, or tissue homogenates.

Materials:

-

This compound standard

-

Internal standard (e.g., d4-9-PAHSA)

-

LC-MS/MS system

-

Solvents: Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

To 100 µL of sample (cell lysate, plasma, or tissue homogenate), add 10 µL of internal standard solution.

-

Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

-

Load the sample onto a pre-conditioned silica SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids.

-

Elute the FAHFA fraction containing this compound with a more polar solvent (e.g., diethyl ether).

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect this compound and the internal standard using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

In Vitro Cellular Uptake Assay for this compound

Objective: To measure the rate of this compound uptake into cultured cells.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

-

This compound

-

Radiolabeled [³H]-9(S)-PAHSA or a fluorescently labeled this compound analog

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture:

-

Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency or differentiation state.

-

-

Preparation of this compound-BSA Complex:

-

Prepare a stock solution of this compound (and the labeled tracer) in ethanol or DMSO.

-

Complex the this compound with fatty acid-free BSA in uptake buffer to the desired final concentration.

-

-

Uptake Assay:

-

Wash the cells twice with warm uptake buffer.

-

Initiate the uptake by adding the this compound-BSA complex to the cells.

-

Incubate for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

-

-

Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

-

For radiolabeled uptake, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For fluorescently labeled uptake, measure the fluorescence of the lysate using a fluorescence plate reader.

-

Normalize the uptake to the protein content of the cell lysate.

-

-

Data Analysis:

-

Plot the uptake of this compound over time to determine the initial uptake rate.

-

To determine kinetic parameters (Vmax and Km), perform the assay with varying concentrations of this compound.

-

Conclusion

This compound is a promising bioactive lipid with significant potential for the treatment of metabolic and inflammatory diseases. This technical guide has summarized the current knowledge regarding its cellular uptake and metabolism, highlighting the involvement of fatty acid transporters, its hydrolysis by CEL, and the subsequent metabolic fates of its constituent fatty acids. The activation of key signaling pathways such as GPR120 and PI3K/AKT/mTOR underscores the molecular basis of its therapeutic effects. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to further investigate and exploit the therapeutic properties of this compound. Future research should focus on elucidating the specific transporters involved in its cellular uptake, fully characterizing the metabolic pathway of 9-hydroxystearic acid, and further delineating the downstream consequences of its signaling activities.

References

9(S)-PAHSA: A Promising Biomarker and Therapeutic Target for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. Among these, 9(S)-PAHSA has emerged as a particularly promising molecule. Levels of 9-PAHSA are inversely correlated with insulin resistance and the development of type 2 diabetes (T2D) in humans.[1][2][3] Preclinical studies have demonstrated that administration of 9-PAHSA can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation associated with metabolic disease.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a biomarker and therapeutic target for T2D, with a focus on its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: The Role of PAHSAs in Metabolic Health

Fatty acid esters of hydroxy fatty acids (FAHFAs) were first identified as a novel class of lipids with beneficial metabolic effects. PAHSAs, a prominent family of FAHFAs, are found in various tissues, with adipose tissue being a major site of their synthesis. Research has shown that circulating levels of PAHSAs are significantly lower in insulin-resistant individuals and in patients with T2D compared to healthy controls. This observation has positioned PAHSAs, and specifically 9-PAHSA, as potential biomarkers for early detection and risk assessment of T2D.

The therapeutic potential of 9-PAHSA lies in its ability to modulate key pathways involved in glucose homeostasis and inflammation. Its actions are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), a receptor known to play a crucial role in metabolic regulation.

Quantitative Data on the Efficacy of this compound

Numerous studies have quantified the effects of 9-PAHSA on various metabolic parameters. The following tables summarize key findings from preclinical and clinical research.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Animal Models

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Acute oral treatment with 9-PAHSA | Improved glucose tolerance | |

| db/db mice | 50 mg/kg for 4 weeks (gavage) | Slightly improved glucose tolerance acutely; significant glucose-lowering after 2 weeks | ||

| HFD-fed mice | Chronic treatment (12 mg/kg/day) | Sustained improvement in glucose tolerance for at least 4 months | ||

| Insulin Sensitivity | HFD-fed mice | Chronic treatment with 5- and 9-PAHSA | Improved insulin sensitivity as early as 13 days, sustained for at least 5 months | |

| HFD-fed mice | Acute and chronic PAHSA treatment | Enhanced hepatic insulin sensitivity and augmented insulin-stimulated glucose uptake in muscle and heart | ||

| Endogenous Glucose Production (EGP) | Chow- and HFD-fed mice | Acute 9-PAHSA infusion | Decreased EGP through inhibition of cAMP signaling | |

| Fasting Blood Glucose | HFD-fed mice | S-9-PAHSA treatment | Significantly reduced fasting blood glucose levels |

Table 2: 9-PAHSA Levels in Human Subjects

| Subject Group | Sample Type | Key Findings | Reference |

| Insulin-resistant vs. Insulin-sensitive humans | Serum and Adipose tissue | Markedly lower PAHSA levels in insulin-resistant individuals | |

| Type 2 Diabetes patients vs. Non-diabetic controls | Serum | Significantly lower 9-PAHSA levels in T2DM patients | |

| Individuals who developed Impaired Glucose Tolerance (IGT) | Serum | A decrease in total PAHSAs and 9-PAHSA correlated with worsening glucose tolerance |

Table 3: In Vitro Activity of 9-PAHSA

| Assay | Cell Line/System | Parameter | Result | Reference |

| GPCR Activation | Cells overexpressing GPR120 | Agonism (IC50) | 19 µM (weak agonism) | |

| Chemokine Receptor Antagonism | Cells overexpressing CCR6, CCR7, CXCR4, CXCR5 | Antagonism (IC50) | CCR6: 1.7 µM, CCR7: 3.2 µM, CXCR4: 3.9 µM, CXCR5: 19 µM | |

| Glucose Uptake | Differentiated human subcutaneous adipocytes & 3T3-L1 cells | Insulin-stimulated 14C-glucose uptake | No significant increase after 48h pre-incubation with 20 µM 9-PAHSA | |

| Anti-inflammatory Effect | Lipopolysaccharide (LPS)-stimulated human immune cells | CXCL10 secretion | 2- and 3.7-fold reduction with 10 µM and 100 µM 9-PAHSA, respectively |

Signaling Pathways of this compound

The biological effects of 9-PAHSA are mediated through distinct signaling cascades, primarily initiated by its interaction with GPR120.

GPR120-Mediated Anti-Inflammatory Pathway

A key mechanism of 9-PAHSA's action is the suppression of inflammation. In the context of obesity and T2D, chronic low-grade inflammation contributes to insulin resistance. 9-PAHSA, by activating GPR120, can inhibit the pro-inflammatory lipopolysaccharide (LPS)/NF-κB signaling pathway.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Lipid 9(S)-PAHSA: A Technical Guide to its Tissue Concentrations, Analysis, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered considerable attention. The 9-PAHSA isomer, in particular, exists as two stereoisomers, 9(R)-PAHSA and 9(S)-PAHSA, which exhibit distinct biological activities. While the 9(R) enantiomer is often the more abundant form, this compound has demonstrated potent effects on glucose metabolism and cellular signaling, making it a molecule of high interest for therapeutic development. This technical guide provides an in-depth overview of the physiological concentrations of this compound in tissues, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Physiological Concentrations of this compound in Tissues

Quantitative data on the specific physiological concentrations of the this compound stereoisomer in various tissues is currently limited in publicly available research. Most studies have focused on the quantification of total 9-PAHSA or have established that the 9(R)-PAHSA enantiomer is the predominant form in mammalian tissues.[1]

For context, total 9-PAHSA levels have been quantified in various mouse tissues, with the highest concentrations found in brown adipose tissue, followed by subcutaneous and perigonadal white adipose tissue, and liver.[2] In wild-type mouse serum, total PAHSA levels are approximately 7 nM.[2] Studies on insulin-resistant humans have shown that total PAHSA levels are reduced in both adipose tissue and serum, and these levels correlate strongly with insulin sensitivity.[2][3]

While specific values for this compound are not widely reported, the development of chiral separation techniques has enabled the relative quantification of the two enantiomers, consistently showing lower levels of this compound compared to 9(R)-PAHSA in the tissues examined so far. Further research employing these stereospecific analytical methods is necessary to establish a comprehensive profile of this compound concentrations across different tissues and in various physiological and pathological states.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from biological matrices requires a multi-step process involving lipid extraction, enrichment, and chiral separation coupled with sensitive detection. The following is a detailed methodology based on established protocols for the stereospecific analysis of 9-PAHSA.

Lipid Extraction from Tissues

This protocol describes a liquid-liquid extraction method suitable for adipose tissue, liver, and muscle.

-

Homogenization:

-

Weigh approximately 100-150 mg of frozen tissue.

-

Place the tissue in a glass Dounce homogenizer on ice.

-

Add 1.5 mL of ice-cold phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.

-

To the chloroform, add a known amount of a suitable internal standard, such as ¹³C-labeled 9-PAHSA, for accurate quantification.

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

-

Phase Separation:

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen gas.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing interfering lipids and concentrating the FAHFA fraction.

-

Column Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by washing with 6 mL of hexane.

-

Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform) and load it onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elution of FAHFAs: Elute the FAHFA fraction, which includes this compound, with 4 mL of 100% ethyl acetate.

-

Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until analysis.

Chiral Separation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and sensitive quantification of the 9(R) and 9(S) enantiomers of PAHSA.

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A polysaccharide-based chiral stationary phase column is essential for enantiomeric separation. A commonly used column is the Lux 3 µm Cellulose-3.

-

Mobile Phase: An isocratic mobile phase of Methanol/Water/Formic Acid (96:4:0.1, v/v/v) has been shown to effectively separate the enantiomers.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The characteristic precursor-to-product ion transitions for 9-PAHSA are monitored. The precursor ion is m/z 537.3, and the common product ions are m/z 255.2 (palmitic acid fragment), m/z 299.3 (hydroxystearic acid fragment), and m/z 281.3 (dehydrated hydroxystearic acid fragment).

-

-

Data Analysis:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of a this compound standard.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

9(S)-PAHSA: A Deep Dive into its Anti-Inflammatory Effects on Adipose Tissue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Executive Summary

Chronic low-grade inflammation in adipose tissue is a key driver in the pathogenesis of obesity-related metabolic disorders. The discovery of endogenous lipids with anti-inflammatory properties has opened new avenues for therapeutic intervention. Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class, has emerged as a promising regulator of adipose tissue inflammation. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its quantitative effects on inflammatory markers, and detailed experimental protocols to investigate its biological functions.

Introduction

Adipose tissue is no longer considered a mere energy storage depot but a dynamic endocrine organ that secretes a plethora of bioactive molecules, including adipokines and cytokines. In obesity, adipocyte hypertrophy and hypoxia trigger a chronic inflammatory response characterized by the infiltration of immune cells, particularly macrophages. This inflammatory milieu contributes to insulin resistance and the systemic metabolic dysregulation associated with type 2 diabetes and cardiovascular disease.

This compound is an endogenous lipid that has been shown to be reduced in the serum and adipose tissue of insulin-resistant humans.[1] Administration of 9-PAHSA has demonstrated potent anti-inflammatory and insulin-sensitizing effects in preclinical models, making it a molecule of significant interest for therapeutic development.[2][3] This guide will delve into the core mechanisms by which this compound mitigates adipose tissue inflammation.

Mechanism of Action: GPR120 Activation and NF-κB Inhibition

The anti-inflammatory effects of this compound in adipose tissue are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][4] GPR120 is highly expressed in adipocytes and macrophages.

Upon binding to GPR120, this compound initiates a signaling cascade that leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. In an inflammatory state, such as that induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound, through GPR120, effectively blunts this response.

The proposed signaling pathway is as follows:

Caption: this compound signaling through GPR120 to inhibit NF-κB activation.

Quantitative Effects of this compound on Adipose Tissue Inflammation

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in Macrophages and Adipocytes

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-6 mRNA | Significant decrease | |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 10 µM | TNF-α mRNA | Significant decrease | |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-1β mRNA | Significant decrease | |

| 3T3-L1 Adipocytes | LPS | Not specified | Inflammatory Cytokine Secretion | Abolished | |

| 3T3-L1 Adipocytes | LPS | Not specified | NF-κB Activation | Abolished |

Table 2: In Vivo Effects of this compound on Adipose Tissue Inflammation

| Animal Model | Treatment | Duration | Adipose Tissue Depot | Measured Parameter | Result | Reference |

| High-Fat Diet-fed Mice | 9-PAHSA (oral gavage) | 3 days | Not specified | % of TNF-α expressing macrophages | Significantly reduced | |

| High-Fat Diet-fed Mice | 9-PAHSA (oral gavage) | 3 days | Not specified | % of IL-1β expressing macrophages | Significantly reduced | |

| db/db Mice | 9-PAHSA (50 mg/kg, gavage) | 4 weeks | Not specified | General Inflammation | Attenuated |

Table 3: Receptor Interaction and Potency of 9-PAHSA

| Receptor | Assay Type | Parameter | Value | Reference |

| GPR120 | Agonism Assay | IC50 | 19 µM | |

| CCR6 | Antagonism Assay | IC50 | 1.7 µM | |

| CCR7 | Antagonism Assay | IC50 | 3.2 µM | |

| CXCR4 | Antagonism Assay | IC50 | 3.9 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on adipose tissue inflammation.

In Vitro Model of Adipocyte Inflammation

This protocol describes the induction of inflammation in 3T3-L1 adipocytes and treatment with this compound.

Experimental Workflow:

Caption: Workflow for in vitro adipocyte inflammation studies.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS) and Calf Serum

-

Insulin, Dexamethasone, IBMX (for differentiation)

-

This compound

-

Lipopolysaccharide (LPS)

-

Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Upon reaching confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS. Mature adipocytes will be visible by day 8-10.

-

Treatment: Pre-treat mature 3T3-L1 adipocytes with desired concentrations of this compound (e.g., 10 µM) for 1 hour.

-

Induction of Inflammation: Add LPS (e.g., 100 ng/mL) to the media and incubate for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Wash the cells with PBS and lyse them for RNA or protein extraction.

-

-

Analysis:

-

qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the gene expression of Tnf-α, Il-6, and Il-1β.

-

Western Blot: Extract total protein and perform Western blotting to analyze the phosphorylation of NF-κB p65 and the degradation of IκBα.

-

ELISA: Measure the concentration of secreted TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

-

Analysis of Macrophage Infiltration in Adipose Tissue

This protocol outlines the isolation of stromal vascular fraction (SVF) from adipose tissue and subsequent analysis of macrophage populations by flow cytometry.

Experimental Workflow:

Caption: Workflow for analyzing macrophage infiltration in adipose tissue.

Materials:

-

Freshly dissected adipose tissue (e.g., epididymal white adipose tissue)

-

Collagenase type I

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Red Blood Cell Lysis Buffer

-

Fluorescently conjugated antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD11c for M1-like macrophages, anti-CD206 for M2-like macrophages)

-

Flow cytometer

Procedure:

-

Tissue Digestion: Mince freshly excised adipose tissue and digest in HBSS containing collagenase I and BSA at 37°C with shaking for 30-60 minutes.

-

SVF Isolation: Stop the digestion by adding excess HBSS with BSA and filter the suspension through a 100 µm cell strainer. Centrifuge to separate the floating adipocytes from the pelleted SVF.

-

Red Blood Cell Lysis: Resuspend the SVF pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

-

Cell Staining: Wash the SVF cells and stain with a cocktail of fluorescently labeled antibodies against macrophage surface markers for 30 minutes on ice.

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of different macrophage populations within the adipose tissue.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects in adipose tissue, primarily through the GPR120-mediated inhibition of the NF-κB signaling pathway. This makes it a compelling therapeutic candidate for mitigating the chronic inflammation associated with obesity and metabolic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the biological roles of this compound and explore its therapeutic potential.

Future research should focus on:

-

Elucidating the downstream effectors of GPR120 signaling in response to this compound.

-

Investigating the effects of this compound on other immune cell populations within adipose tissue.

-

Conducting long-term preclinical studies to evaluate the efficacy and safety of this compound in relevant disease models.

-

Exploring the potential for synergistic effects when combined with other anti-inflammatory or insulin-sensitizing agents.

The continued investigation of this compound and other FAHFAs holds great promise for the development of novel therapies to combat the growing epidemic of obesity and its related metabolic complications.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 9(S)-PAHSA in Gut Microbiota Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10-palmitoxystearic acid, or 9(S)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its significant role in metabolic regulation and immunomodulation, with a particular focus on its interplay with the gut microbiota. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in the gastrointestinal tract, its impact on the gut microbial community, and its therapeutic potential for metabolic and inflammatory diseases.

Modulation of Gut Microbiota Composition

This compound has been shown to beneficially alter the composition of the gut microbiota, particularly in the context of diet-induced obesity. A key finding is its ability to modulate the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes.

In a study involving a high-fat diet (HFD)-induced mouse model of diabetes-associated cognitive impairment, supplementation with this compound led to a significant decrease in the abundance of Firmicutes and an increase in Bacteroidetes, contributing to a more balanced microbiome[1][2]. This shift is noteworthy as an increased Firmicutes to Bacteroidetes ratio is often associated with obesity and metabolic dysfunction[3][4].

Table 1: Effects of this compound on Gut Microbiota Phyla Abundance

| Treatment Group | Phylum | Change in Abundance | Reference |

| HFD + this compound | Firmicutes | Decreased | [1] |

| HFD + this compound | Bacteroidetes | Increased |

Furthermore, studies on the broader class of PAHSAs have shown that their beneficial metabolic effects in diet-induced obese mice are dependent on the gut microbiota. Fecal microbiota transplantation (FMT) from PAHSA-treated mice to germ-free mice transmitted the insulin-sensitizing effects, underscoring the causal role of the altered microbiota in mediating these benefits.

Enhancement of Gut Barrier Integrity

A compromised gut barrier, often referred to as "leaky gut," is a hallmark of various inflammatory and metabolic diseases. This compound has demonstrated a protective effect on the intestinal barrier.

In HFD-fed mice, this compound supplementation restored the integrity of the colonic mucosal barrier. This was evidenced by an increase in the number of mature goblet cells in the colonic crypts, which are responsible for producing the protective mucus layer. Transmission electron microscopy further revealed that this compound helped maintain the integrity of colonic tight junctions and the organization of intestinal villi. Similarly, in a mouse model of colitis, oral administration of PAHSAs, including 9-PAHSA, protected against mucosal damage.

Anti-Inflammatory Effects in the Gut

Chronic low-grade inflammation in the gut is a key driver of metabolic and inflammatory diseases. This compound exerts potent anti-inflammatory effects within the gastrointestinal tract.

In a dextran sulfate sodium (DSS)-induced colitis model, a combination of 5-PAHSA and 9-PAHSA attenuated body weight loss and reduced clinical colitis scores. The anti-inflammatory mechanism involves the regulation of both innate and adaptive immune responses. PAHSAs were found to reduce colonic T-cell activation and the expression of pro-inflammatory cytokines and chemokines.

The anti-inflammatory actions of 9-PAHSA are, at least in part, mediated by the G-protein coupled receptor 120 (GPR120). In vitro studies have shown that 9-PAHSA can attenuate dendritic cell activation and subsequent T-cell proliferation and Th1 polarization. Furthermore, 9-PAHSA has been shown to inhibit the lipopolysaccharide (LPS)/NF-κB inflammatory pathway in adipocytes through a GPR120-dependent mechanism.

Signaling Pathways Involved in this compound's Gut-Mediated Effects

The beneficial effects of this compound on gut microbiota and intestinal health are mediated through several key signaling pathways.

GPR120 and GPR40 Signaling

G-protein coupled receptors GPR120 and GPR40 are important sensors for fatty acids and play a crucial role in metabolic regulation. 9-PAHSA has been identified as a ligand for GPR120. The activation of GPR120 by 9-PAHSA is linked to its anti-inflammatory effects, including the inhibition of the NF-κB pathway. Some of the anti-inflammatory effects of 9-PAHSA in the context of colitis have also been shown to be GPR120-dependent.

While the S-enantiomer, this compound, demonstrates a higher affinity for the GPR40 receptor than the R-enantiomer, which is associated with enhanced glucose-stimulated insulin secretion.

Figure 1. Signaling pathways of this compound via GPR120 and GPR40.

PI3K/AKT/mTOR Pathway

Recent studies have also implicated the PI3K/AKT/mTOR signaling pathway in the protective effects of this compound. In a model of diabetes-associated cognitive impairment, this compound was found to activate this pathway, which is crucial for cell survival and function. The modulation of the gut-brain axis by this compound is thought to be linked to the regulation of this pathway.

References

- 1. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis [mdpi.com]

- 4. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Enantioselective Preparation of 9(S)-PAHSA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-Palmitoyl-hydroxy-stearic acid (9(S)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with promising therapeutic potential. These molecules have demonstrated anti-diabetic and anti-inflammatory properties, making their efficient and stereoselective synthesis a critical area of research for drug development and biological investigation. This document provides detailed application notes and protocols for several synthetic routes to obtain enantiomerically pure this compound.

Overview of Synthetic Strategies

Several synthetic strategies have been developed to access this compound, each with its own advantages and challenges. The most prominent and well-documented routes include:

-

Chiral Epoxide Opening Strategy: A robust and scalable method that utilizes a commercially available chiral building block to establish the stereocenter.

-

Grignard Addition to an Aldehyde: A flexible approach that allows for the late-stage introduction of the alkyl chain.

-

Organocatalytic Asymmetric Epoxidation: A modern approach employing organocatalysis to induce chirality.

-

Biocatalytic Approach: A "green" chemistry approach that uses enzymes for stereoselective hydroxylation.

Chiral Epoxide Opening Strategy

This highly efficient and stereospecific route commences with commercially available (R)-(+)-epichlorohydrin to furnish this compound. The synthesis is characterized by its scalability and high enantiomeric purity of the final product.[1]

Signaling Pathway Diagram

Caption: Synthetic pathway of this compound via chiral epoxide opening.

Experimental Protocol

Step 1: Synthesis of the Chlorohydrin Intermediate To a solution of (R)-(+)-epichlorohydrin in dry THF under an inert atmosphere, add a catalytic amount of copper(I) iodide. Cool the mixture and slowly add a solution of 7-octenylmagnesium bromide in THF. Stir the reaction until completion, then quench with a saturated aqueous solution of ammonium chloride.

Step 2: Formation of the Epoxide Intermediate Treat the chlorohydrin intermediate with a base, such as sodium hydride, in a suitable solvent like THF to induce epoxide formation.

Step 3: Synthesis of the 9(S)-hydroxy-10-ene precursor In a similar fashion to the first step, add a catalytic amount of copper(I) iodide to a solution of the newly formed epoxide in dry THF. Cool the mixture and add octylmagnesium chloride in THF. Work up the reaction to yield the secondary alcohol.

Step 4: Palmitoylation of the Secondary Alcohol Dissolve the secondary alcohol in dichloromethane and add pyridine. Cool the solution and add palmitoyl chloride dropwise. Allow the reaction to proceed to completion.

Step 5: Ozonolysis and Oxidation to this compound Dissolve the palmitoylated intermediate in a suitable solvent and cool to -78°C. Bubble ozone through the solution until the starting material is consumed. Purge the solution with nitrogen and perform a Pinnick oxidation using sodium chlorite and a scavenger to obtain the final this compound.

Quantitative Data

| Step | Product | Starting Material | Yield | Enantiomeric Excess | Reference |

| 1-5 (Overall) | This compound | (R)-(+)-Epichlorohydrin | 61% | >98% ee | [1] |

Grignard Addition to an Aldehyde Strategy

This synthetic route offers a convergent approach, where the two main fragments of the molecule are coupled via a Grignard reaction. The key starting material, methyl 9-oxononanoate, can be synthesized in high yield from commercially available precursors.[2]

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis via Grignard addition.

Experimental Protocol

Synthesis of Methyl 9-oxononanoate Methyl 9-oxononanoate can be prepared from methyl oleate via ozonolysis with a reductive work-up, or from other suitable starting materials. A reported procedure gives the product in 93% yield.[2]

Step 1: Synthesis of Methyl 9-hydroxystearate To a stirred solution of methyl 9-oxononanoate in dry THF at -78°C under a nitrogen atmosphere, add the appropriate Grignard reagent (e.g., nonylmagnesium bromide) dropwise. Stir the reaction for 1 hour at -78°C and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

Step 2: Synthesis of Methyl 9-PAHSA To a stirred solution of methyl 9-hydroxystearate in dry dichloromethane at 0°C, add dry pyridine followed by the dropwise addition of palmitoyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

Step 3: Saponification to 9-PAHSA Dissolve the methyl ester in a mixture of THF and water and cool to 0°C. Add solid lithium hydroxide and allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction with 1N HCl and extract the final product, 9-PAHSA.[2]

Quantitative Data

| Step | Product | Starting Material | Yield | Reference |

| Synthesis of Aldehyde | Methyl 9-oxononanoate | Methyl Oleate | 93% | |

| 1-3 (Overall) | 9-PAHSA and analogues | Methyl 9-oxononanoate | Good |

Organocatalytic Asymmetric Epoxidation

This approach utilizes a chiral organocatalyst to introduce the stereocenter via an asymmetric epoxidation of an olefin precursor. A key catalyst for this transformation is MacMillan's third-generation imidazolidinone.

Logical Relationship Diagram

References

Application Notes and Protocols for the Quantification of 9(S)-PAHSA in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the precise and accurate quantification of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in plasma. This compound is a bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making its quantification crucial for metabolic disease research and drug development.[1]

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that play significant roles in metabolic regulation and inflammation.[1] Among these, this compound has garnered significant interest for its therapeutic potential. Accurate measurement of its endogenous levels in complex biological matrices like plasma is essential for understanding its physiological roles and for the development of novel therapeutics. Given the low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is required for its accurate quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and accuracy.[2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound in plasma is reversed-phase LC-MS/MS analysis in negative ionization mode.[1] This technique offers the necessary selectivity to distinguish this compound from its isomers and the sensitivity to detect it at physiological concentrations.

Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method